molecular formula C19H20Cl2IN3O B3519393 2-chloro-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-5-iodobenzamide

2-chloro-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-5-iodobenzamide

Cat. No.: B3519393
M. Wt: 504.2 g/mol
InChI Key: NUQVFEAQAPIELM-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-5-iodobenzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH-), a piperazine ring (a six-membered ring containing two nitrogen atoms), and halogens (chlorine and iodine). These functional groups could potentially give this compound a variety of chemical properties and reactivities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis route would depend on the available starting materials and the specific conditions required for each reaction. For example, the amide group could be formed through a reaction between a carboxylic acid and an amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the amide group could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the halogens could potentially be replaced in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and mechanisms of action. This could include in-depth studies on its synthesis, reactivity, and potential applications .

Properties

IUPAC Name

2-chloro-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2IN3O/c1-2-24-7-9-25(10-8-24)18-6-4-14(12-17(18)21)23-19(26)15-11-13(22)3-5-16(15)20/h3-6,11-12H,2,7-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQVFEAQAPIELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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